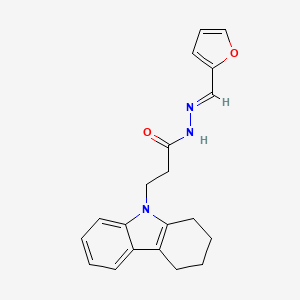

![molecular formula C17H17N3O4 B11998828 2-(2,5-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11998828.png)

2-(2,5-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,5-ジメチルフェノキシ)-N'-[(E)-(4-ニトロフェニル)メチリデン]アセトヒドラジドは、ヒドラジド類に属する有機化合物です。この化合物は、芳香環系にヒドラジド官能基が結合していることを特徴としています。

合成方法

合成経路と反応条件

2-(2,5-ジメチルフェノキシ)-N'-[(E)-(4-ニトロフェニル)メチリデン]アセトヒドラジドの合成は、通常、2-(2,5-ジメチルフェノキシ)アセトヒドラジドと4-ニトロベンズアルデヒドを特定の条件下で反応させることで行われます。反応は、エタノールなどの適切な溶媒中で行われ、縮合反応を促進するために酸触媒の存在が必要です。反応混合物は通常、出発物質が目的の生成物に完全に変換されるまで数時間還流されます。

工業生産方法

この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することです。これには、収率と純度を高めるために、温度、溶媒、触媒濃度などの反応条件を最適化することが含まれます。さらに、再結晶またはクロマトグラフィーなどの精製技術を使用して、最終生成物を単離することがあります。

化学反応解析

反応の種類

2-(2,5-ジメチルフェノキシ)-N'-[(E)-(4-ニトロフェニル)メチリデン]アセトヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、対応する酸化物を形成するように酸化される可能性があります。

還元: 還元反応は、ニトロ基をアミン基に変換できます。

置換: 芳香環は、求電子置換反応または求核置換反応を受ける可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムまたは過酸化水素があります。

還元: 水素化ホウ素ナトリウムまたは触媒的水素化などの還元剤を使用できます。

置換: ハロゲンまたはアルキル化剤などの試薬を適切な条件下で使用するできます。

生成される主要な生成物

酸化: ニトロオキシドの生成。

還元: アミン誘導体の生成。

置換: 置換芳香族化合物の生成。

科学研究への応用

2-(2,5-ジメチルフェノキシ)-N'-[(E)-(4-ニトロフェニル)メチリデン]アセトヒドラジドは、科学研究でいくつかの応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌性や抗癌性など、潜在的な生物活性について調査されています。

医学: そのユニークな化学構造により、潜在的な治療用途について研究されています。

産業: 新素材の開発や化学製造プロセスにおける前駆体として使用されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves the reaction of 2-(2,5-dimethylphenoxy)acetohydrazide with 4-nitrobenzaldehyde under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires the presence of an acid catalyst to facilitate the condensation reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

化学反応の分析

Types of Reactions

2-(2,5-dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitro-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

科学的研究の応用

2-(2,5-dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

作用機序

2-(2,5-ジメチルフェノキシ)-N'-[(E)-(4-ニトロフェニル)メチリデン]アセトヒドラジドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合してその活性を調節することにより、その効果を発揮する可能性があります。ニトロフェニル基とジメチルフェノキシ基の存在は、標的に対する化合物の結合親和性と特異性に影響を与える可能性があります。正確な経路を解明するには、詳細な研究が必要です。

類似化合物の比較

類似化合物

- 2-(2,5-ジメチルフェノキシ)アセトヒドラジド

- 2-(2,4-ジメチルフェノキシ)アセトヒドラジド

- 2-(3,5-ジメチルフェノキシ)アセトヒドラジド

独自性

2-(2,5-ジメチルフェノキシ)-N'-[(E)-(4-ニトロフェニル)メチリデン]アセトヒドラジドは、ジメチルフェノキシ基とニトロフェニル基の両方が存在することで独特です。これらは、異なる化学的および生物学的特性を付与します。

類似化合物との比較

Similar Compounds

- 2-(2,5-dimethylphenoxy)acetohydrazide

- 2-(2,4-dimethylphenoxy)acetohydrazide

- 2-(3,5-dimethylphenoxy)acetohydrazide

Uniqueness

2-(2,5-dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both the dimethylphenoxy and nitrophenyl groups, which confer distinct chemical and biological properties

特性

分子式 |

C17H17N3O4 |

|---|---|

分子量 |

327.33 g/mol |

IUPAC名 |

2-(2,5-dimethylphenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C17H17N3O4/c1-12-3-4-13(2)16(9-12)24-11-17(21)19-18-10-14-5-7-15(8-6-14)20(22)23/h3-10H,11H2,1-2H3,(H,19,21)/b18-10+ |

InChIキー |

XRLMWAVFKREXAH-VCHYOVAHSA-N |

異性体SMILES |

CC1=CC(=C(C=C1)C)OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |

正規SMILES |

CC1=CC(=C(C=C1)C)OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl]acetate](/img/structure/B11998746.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11998757.png)

![4-[(E)-2-phenylethenyl]morpholine](/img/structure/B11998765.png)

![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)

![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11998794.png)

![9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998801.png)

![N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B11998802.png)

![7-methylimidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B11998805.png)

![2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B11998819.png)

![9-Chloro-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11998827.png)